molecular formula C45H42N4O4Si B12386510 SiR-DBCO

SiR-DBCO

Cat. No.: B12386510
M. Wt: 730.9 g/mol
InChI Key: XAKLGZMKEDUDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silicon-substituted rhodamine-dibenzocyclooctyne (SiR-DBCO) is a fluorescent dye and a click chemistry reagent. It contains a dibenzocyclooctyne group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups. This compound is widely used in biological imaging and labeling due to its unique chemical properties and high reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: SiR-DBCO is synthesized by combining a silicon-substituted rhodamine core with a dibenzocyclooctyne group. The synthesis involves multiple steps, including the preparation of the silicon-substituted rhodamine core and the subsequent attachment of the dibenzocyclooctyne group through various chemical reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: SiR-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .

Common Reagents and Conditions: The SPAAC reaction typically involves the use of azide-containing molecules as reactants. The reaction can be carried out under mild conditions, without the need for toxic catalysts, making it suitable for biological applications .

Major Products Formed: The major products formed from the SPAAC reaction are stable triazole-linked conjugates. These conjugates retain the fluorescent properties of the this compound dye, making them useful for imaging and labeling applications .

Mechanism of Action

SiR-DBCO exerts its effects through the strain-promoted alkyne-azide cycloaddition reaction. The dibenzocyclooctyne group in this compound reacts with azide-containing molecules to form stable triazole-linked conjugates. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for biological applications. The fluorescent properties of this compound allow for the visualization of the conjugates in biological systems .

Properties

Molecular Formula

C45H42N4O4Si

Molecular Weight

730.9 g/mol

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide

InChI

InChI=1S/C45H42N4O4Si/c1-47(2)33-18-21-36-40(26-33)54(5,6)41-27-34(48(3)4)19-22-37(41)45(36)38-25-31(17-20-35(38)44(52)53-45)43(51)46-24-23-42(50)49-28-32-13-8-7-11-29(32)15-16-30-12-9-10-14-39(30)49/h7-14,17-22,25-27H,23-24,28H2,1-6H3,(H,46,51)

InChI Key

XAKLGZMKEDUDBM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.